Benzo(f)quinoxalin-3-ol
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Overview
Description
Benzo(f)quinoxalin-3-ol is a heterocyclic compound that belongs to the quinoxaline family It is characterized by a fused benzene and pyrazine ring system with a hydroxyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzo(f)quinoxalin-3-ol can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound under acidic or basic conditions. This reaction typically proceeds via the formation of a diimine intermediate, which cyclizes to form the quinoxaline ring system .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of transition-metal-free catalysis to enhance the efficiency and sustainability of the process. For example, the use of bioinspired ortho-quinone catalysts has been reported to facilitate the oxidative synthesis of quinoxalines under mild conditions with oxygen as the terminal oxidant .
Chemical Reactions Analysis
Types of Reactions
Benzo(f)quinoxalin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form quinoxalin-3-one derivatives.
Reduction: The quinoxaline ring can be reduced to form tetrahydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoxaline ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Quinoxalin-3-one derivatives.
Reduction: Tetrahydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of benzo(f)quinoxalin-3-ol involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can inhibit enzymes such as ATP synthase and topoisomerase II, which are crucial for cellular energy production and DNA replication, respectively.
Antimicrobial Activity: The compound disrupts microbial cell membranes and interferes with essential metabolic processes, leading to cell death.
Comparison with Similar Compounds
Benzo(f)quinoxalin-3-ol can be compared with other similar compounds such as benzoquinoline and benzoquinazoline derivatives:
Benzoquinoline: Similar in structure but lacks the hydroxyl group at the 3-position.
Benzoquinazoline: Contains an additional nitrogen atom in the ring system, which can alter its biological activity and chemical reactivity.
List of Similar Compounds
- Benzoquinoline
- Benzoquinazoline
- Tetrahydroquinoxaline
- Quinoxalin-3-one
Properties
CAS No. |
7695-25-2 |
---|---|
Molecular Formula |
C12H8N2O |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
4H-benzo[f]quinoxalin-3-one |
InChI |
InChI=1S/C12H8N2O/c15-11-7-13-12-9-4-2-1-3-8(9)5-6-10(12)14-11/h1-7H,(H,14,15) |
InChI Key |
DXXNHZBOQZLNCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=CC(=O)N3 |
Origin of Product |
United States |
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